molecular formula C16H23BO2 B2996076 (4-Cyclobutylphenyl)boronic acid pinacol ester CAS No. 2121513-90-2

(4-Cyclobutylphenyl)boronic acid pinacol ester

Cat. No. B2996076
CAS RN: 2121513-90-2
M. Wt: 258.17
InChI Key: RMTDYBAOBXTZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Cyclobutylphenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-90-2 . Its IUPAC name is 2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 258.17 .


Molecular Structure Analysis

The InChI code for “(4-Cyclobutylphenyl)boronic acid pinacol ester” is 1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic esters, such as “(4-Cyclobutylphenyl)boronic acid pinacol ester”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.17 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Metal- and Additive-Free Photoinduced Borylation

A significant advancement in synthetic organic chemistry involves the metal- and additive-free photoinduced borylation of haloarenes to boronic acids and esters. This method is notable for its simplicity, avoiding the need for expensive and toxic metal catalysts or ligands, and producing easily removable by-products. It represents a cleaner alternative for the synthesis of boronic acids and esters, crucial in various applications ranging from drug discovery to materials science (Mfuh et al., 2017).

Enantioselective Intramolecular Hydroarylation

The Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters provides a method for the synthesis of indanols bearing tertiary alcohol groups. This transformation complements traditional nucleophilic additions to unactivated ketones, highlighting the utility of boronic esters in facilitating complex synthetic transformations (Gallego & Sarpong, 2012).

Polymer Chemistry

Boronic acid esters serve as important building blocks for functional polymers. A novel approach involves the two-step deprotection of pinacolato methacrylamido phenylene boronic esters, leading to the synthesis of methacrylamido phenylboronic acids. These monomers are utilized in polymer incorporation, demonstrating the role of boronic esters in the development of functional polymers (D'Hooge et al., 2008).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters presents unique challenges due to their tendency to hydrolyze. Innovative strategies involving non-aqueous and aprotic diluents, along with highly basic mobile phases, have been developed to stabilize and analyze these compounds, demonstrating the complexities and solutions in studying boronic esters (Zhong et al., 2012).

Material Science Applications

Arylboronic esters exhibit unique properties, such as room-temperature phosphorescence in the solid state. This serendipitous discovery challenges the conventional understanding of phosphorescent organic molecules and opens new avenues for the use of simple arylboronic esters in materials science (Shoji et al., 2017).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of (4-Cyclobutylphenyl)boronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The transformations of the boronic ester moiety into other functional groups lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s known that boronic esters are only marginally stable in water . The rate of hydrolysis of these esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new bonds, specifically C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This enables the conversion of boronic esters into a wide range of other functional groups .

Action Environment

The action of (4-Cyclobutylphenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of water and the pH of the environment . These factors can affect the stability of the compound and the rate of its reactions . Additionally, the compound’s reactivity can be influenced by the presence of air .

properties

IUPAC Name

2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDYBAOBXTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclobutylphenyl)boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.